1,1-Dibromoformaldoxime (CAS 74213-24-4) is a critical halogenated oxime utilized as a bench-stable precursor for the in-situ generation of bromonitrile oxide [1]. In industrial and pharmaceutical synthesis, it is the premier reagent for constructing 3-bromoisoxazoles and 3-bromoisoxazolines via [3+2] cycloaddition reactions [2]. From a procurement perspective, it offers a controlled, scalable alternative to handling highly unstable nitrile oxides directly, providing a reliable pathway to halogenated heterocyclic scaffolds essential for agrochemical and drug discovery pipelines [1].
Attempting to substitute 1,1-dibromoformaldoxime with its chlorinated analog (dichloroformaldoxime) or by directly procuring bromonitrile oxide introduces severe operational bottlenecks. Direct use of bromonitrile oxide is practically impossible due to its rapid spontaneous dimerization into inactive furoxans [1]. Meanwhile, substitution with dichloroformaldoxime not only alters the final halogen functionality but also introduces extreme safety and regulatory liabilities, as the dichloro analog is classified as a potent vesicant (phosgene oxime) [2]. Furthermore, dichloroformaldoxime exhibits significantly lower reactivity in transition-metal-catalyzed cycloadditions, requiring harsher conditions or specialized coordinating solvents to match the baseline yields achieved effortlessly by the dibromo variant [1].
In the copper(I)-catalyzed synthesis of 3-halo-5-substituted isoxazoles, 1,1-dibromoformaldoxime demonstrates significantly higher inherent reactivity than its chlorinated analog, 1,1-dichloroformaldoxime. Under base-free conditions in 1,2-dichloroethane, the dibromo compound achieves a 93% yield of the target isoxazole, whereas the dichloro comparator manages only a 30% yield, necessitating a switch to highly coordinating solvents like DMF to compensate for its lower reactivity [1].
| Evidence Dimension | Product yield in base-free cycloaddition |
| Target Compound Data | 93% yield |
| Comparator Or Baseline | 1,1-Dichloroformaldoxime (30% yield) |
| Quantified Difference | 63% higher absolute yield under identical base-free conditions |
| Conditions | Copper(I)-catalyzed reaction with terminal alkynes in 1,2-dichloroethane (DCE) |
Buyers can achieve high-yielding cycloadditions under milder, base-free conditions without needing to procure and manage highly coordinating, difficult-to-remove solvents like DMF.
Direct procurement and use of bromonitrile oxide is commercially unviable due to its rapid spontaneous dimerization into inactive furoxan byproducts. 1,1-Dibromoformaldoxime serves as a bench-stable precursor that allows for the controlled, in-situ generation of the highly reactive 1,3-dipole upon treatment with a mild base or via transition-metal catalysis, ensuring maximum atom economy and preventing premature degradation during storage [1].
| Evidence Dimension | Shelf-life and active dipole availability |
| Target Compound Data | Bench-stable solid; generates active monomeric bromonitrile oxide in-situ |
| Comparator Or Baseline | Pre-formed bromonitrile oxide (rapidly dimerizes to furoxan) |
| Quantified Difference | Enables >90% yield of cycloadducts vs. near-total loss of active reagent to dimerization |
| Conditions | Standard storage and in-situ activation |
Procuring the stable oxime precursor is the only viable method to prevent rapid degradation and dimerization of the active 1,3-dipole during shipping and storage.
Large-scale batch generation of 1,1-dibromoformaldoxime is hampered by severe exothermic risks, where poor temperature control can trigger autocatalytic decomposition, dropping yields to 45% at 60 °C. Transitioning to continuous flow chemistry allows precise thermal and pH control, achieving a 94% yield of the precursor safely at 30 °C and enabling immediate downstream cycloadditions with a productivity of over 620 mmol/h [1].
| Evidence Dimension | Scale-up yield and thermal stability |
| Target Compound Data | 94% yield (Continuous flow synthesis at 30 °C, pH 5.3) |
| Comparator Or Baseline | 45% yield (Batch synthesis with temperature spike to 59.4 °C) |
| Quantified Difference | 49% absolute yield increase and elimination of autocatalytic decomposition risk |
| Conditions | Reaction of hydroxyiminoacetic acid with bromine |
For industrial procurement, adopting continuous flow parameters for this compound ensures high-throughput manufacturability while mitigating severe exothermic batch risks.
While all dihaloformaldoximes require stringent safety protocols, 1,1-dichloroformaldoxime is historically classified as a chemical warfare agent (phosgene oxime), presenting extreme vesicant hazards and severe regulatory procurement hurdles. 1,1-Dibromoformaldoxime, while still a hazardous reactive intermediate, avoids the extreme chemical weapons classification of its chlorinated counterpart, making it a far more viable candidate for routine industrial scale-up and laboratory procurement [1].
| Evidence Dimension | Regulatory classification and handling hazard |
| Target Compound Data | Standard hazardous chemical (irritant/corrosive) |
| Comparator Or Baseline | 1,1-Dichloroformaldoxime (Phosgene oxime, chemical warfare vesicant) |
| Quantified Difference | Avoidance of chemical weapons convention restrictions and extreme vesicant handling protocols |
| Conditions | Industrial procurement and laboratory scale-up |
Selecting the dibromo variant significantly lowers the regulatory compliance burden and facility safety requirements compared to the highly restricted chlorinated analog.
Utilizing 1,1-dibromoformaldoxime for the precise construction of 3-bromo-isoxazoline scaffolds in the development of covalent inhibitors for parasitic targets[1].
Integration into automated flow reactors for the high-throughput, safe generation of bromonitrile oxide in herbicide and pesticide discovery pipelines [2].
Application in tandem synthesis where base-sensitive substrates require the higher inherent reactivity of the dibromo variant over chlorinated analogs to form 3-halo-5-substituted isoxazoles [3].
Use in the regio- and stereospecific cycloaddition with sugar-derived chiral alkenes to synthesize higher deoxysugars and nucleoside mimics [4].
Corrosive;Irritant